molecular formula C17H18N2O2S2 B5308651 (2E,2'E)-N,N'-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide]

(2E,2'E)-N,N'-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide]

Cat. No.: B5308651
M. Wt: 346.5 g/mol
InChI Key: PGOCZICMAHZTNZ-CDJQDVQCSA-N
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Description

(2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] is a synthetic organic compound characterized by the presence of thiophene rings and amide linkages. Thiophene, a sulfur-containing heterocycle, is known for its stability and electronic properties, making it a valuable component in various chemical and pharmaceutical applications.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-13(19-17(21)9-7-15-5-3-11-23-15)12-18-16(20)8-6-14-4-2-10-22-14/h2-11,13H,12H2,1H3,(H,18,20)(H,19,21)/b8-6+,9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOCZICMAHZTNZ-CDJQDVQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CS1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CS1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] typically involves the condensation of thiophene derivatives with appropriate amine precursors. One common method involves the reaction of 3-(thiophen-2-yl)prop-2-enoyl chloride with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the amide linkages.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

In biological and medical research, this compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene rings and amide linkages play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E,2’E)-N,N’-hexane-1,6-diylbis[3-(thiophen-2-yl)prop-2-enamide]
  • (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide
  • (2E)-2-cyano-N-[(E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] stands out due to its specific structural features, such as the propane-1,2-diyl linkage and the presence of two thiophene rings. These characteristics contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

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